2,5,5-Triphenyl-4-methoxyimidazole
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Overview
Description
2,5,5-Triphenyl-4-methoxyimidazole is a heterocyclic compound that belongs to the imidazole family. Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of three phenyl groups and a methoxy group attached to the imidazole ring. Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5,5-Triphenyl-4-methoxyimidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of benzil, ammonium acetate, and benzaldehyde in the presence of a catalyst. The reaction is carried out by refluxing the mixture at around 100°C for several hours . Another method involves the use of diethyl ammonium hydrogen phosphate as a catalyst in a solvent-free condition .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of catalysts and reaction conditions can be optimized to improve yield and reduce production costs. Green chemistry principles, such as the use of reusable catalysts and solvent-free conditions, are often employed to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2,5,5-Triphenyl-4-methoxyimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydroimidazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and methoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can introduce various functional groups onto the phenyl rings .
Scientific Research Applications
2,5,5-Triphenyl-4-methoxyimidazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its pharmacological properties.
Industry: Utilized in the production of dyes, agrochemicals, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2,5,5-Triphenyl-4-methoxyimidazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
2,4,5-Triphenylimidazole: Lacks the methoxy group but shares the triphenyl structure.
2,5-Diphenyl-4-methoxyimidazole: Contains fewer phenyl groups but has the methoxy group.
Uniqueness
2,5,5-Triphenyl-4-methoxyimidazole is unique due to the combination of three phenyl groups and a methoxy group, which can influence its chemical reactivity and biological activity. This combination may enhance its ability to interact with specific molecular targets, making it a valuable compound in medicinal chemistry .
Properties
CAS No. |
24133-93-5 |
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Molecular Formula |
C22H18N2O |
Molecular Weight |
326.4 g/mol |
IUPAC Name |
5-methoxy-2,4,4-triphenylimidazole |
InChI |
InChI=1S/C22H18N2O/c1-25-21-22(18-13-7-3-8-14-18,19-15-9-4-10-16-19)24-20(23-21)17-11-5-2-6-12-17/h2-16H,1H3 |
InChI Key |
CCUVUSXMNYGDHJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC(=NC1(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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